molecular formula C16H21NO2S B2499804 2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097893-60-0

2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No. B2499804
CAS RN: 2097893-60-0
M. Wt: 291.41
InChI Key: LZPBQDQCTNPJRK-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Antimicrobial and Antifungal Action

Compounds related to "2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide" have been investigated for their antimicrobial and antifungal activities. Specifically, derivatives with structures containing 1,3,4-thiadiazole cycles have shown sensitivity to both Gram-positive and Gram-negative bacteria, in addition to exhibiting antifungal activity against Candida albicans. This highlights their potential for further pharmacological studies due to their high antimicrobial activity (Sych et al., 2019).

Catalysis and Synthesis

Research in the field of synthetic chemistry has also explored compounds with similar structures for catalyst-free syntheses, emphasizing their utility in creating heterocyclic amides through microwave-assisted processes. Such methodologies are noteworthy for their efficiency and the potential for solvent-free conditions, which aligns with green chemistry principles (Moreno-Fuquen et al., 2019).

Antioxidant Properties

Some studies have focused on the synthesis of novel thiosemicarbazides and 1,2,4-triazolethiones derived from related benzohydrazides, demonstrating significant antioxidant activities. These compounds exhibited better radical scavenging abilities in assays compared to standard antioxidants, suggesting their potential as effective antioxidant agents (Nazarbahjat et al., 2014).

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides, demonstrates the versatility of related compounds in synthetic organic chemistry. This method provides a strategic approach to synthesizing compounds of biological interest in a selective manner (Singh et al., 2017).

Safety and Hazards

The compound may pose health risks (H302, H312, H332) and should be handled with care .

Mechanism of Action

properties

IUPAC Name

2-ethylsulfanyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-2-20-14-9-5-4-8-13(14)15(18)17-12-16(19)10-6-3-7-11-16/h4-6,8-10,19H,2-3,7,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPBQDQCTNPJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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